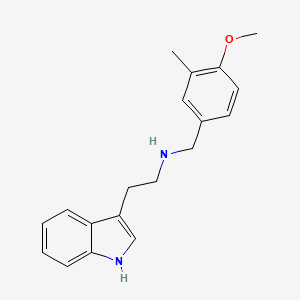
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(diphenylmethyl)-1,3,4-oxadiazole, commonly known as BDP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a white crystalline powder that is insoluble in water but soluble in organic solvents like chloroform and toluene.
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. BDP has a high electron affinity, which allows it to act as an electron acceptor in these complexes. The formation of these complexes leads to improved charge transport properties, which is beneficial in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BDP. However, studies have shown that BDP has low toxicity and is not mutagenic or carcinogenic. BDP has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BDP in lab experiments is its potential for improved device performance in various applications. However, BDP is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the limited research on the biochemical and physiological effects of BDP makes it difficult to fully understand its potential risks and limitations.
Zukünftige Richtungen
There are several future directions for research on BDP. One potential direction is the development of new synthetic methods for BDP that are more efficient and cost-effective. Another direction is the investigation of the biochemical and physiological effects of BDP to better understand its potential risks and limitations. Additionally, further research is needed to explore the potential applications of BDP in other fields, such as biomedicine and environmental science.
Conclusion:
In conclusion, 2,5-bis(diphenylmethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. BDP can be synthesized through various methods, and its mechanism of action involves the formation of charge transfer complexes with other molecules. Although there is limited research on the biochemical and physiological effects of BDP, it has been shown to have low toxicity and antimicrobial properties. The main advantage of using BDP in lab experiments is its potential for improved device performance, but its relatively high cost and limited research on its potential risks and limitations are significant limitations. Future research directions for BDP include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential applications in other fields.
Synthesemethoden
The synthesis of BDP can be achieved through various methods, including the reaction of diphenylmethanol with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of diphenylmethanol with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. The yield of BDP from these methods ranges from 60% to 80%.
Wissenschaftliche Forschungsanwendungen
BDP has shown potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, BDP has been used as a hole-transport material in organic light-emitting diodes (OLEDs), leading to improved device performance. In optoelectronics, BDP has been used as a fluorescent material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, BDP has been used as a sensitizer in dye-sensitized solar cells (DSSCs), leading to improved device efficiency.
Eigenschaften
IUPAC Name |
2,5-dibenzhydryl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-30-28(31-27)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUISFCEJYSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(O3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)


![1-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5176487.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![1-(3,4-dimethylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176497.png)
![N-[1-(1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5176508.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)

![1-[bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)-2-propanol hydrochloride](/img/structure/B5176529.png)
![6-{[4-(tert-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176533.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)
![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)
